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molecular formula C6H5NO3 B140049 4-Nitrophenol-15N CAS No. 103427-15-2

4-Nitrophenol-15N

Cat. No. B140049
M. Wt: 140.1 g/mol
InChI Key: BTJIUGUIPKRLHP-CDYZYAPPSA-N
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Patent
US05264343

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)
CUSTOM
Type
CUSTOM
Details
the phosphatase reaction

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264343

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)
CUSTOM
Type
CUSTOM
Details
the phosphatase reaction

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05264343

Procedure details

To develop color in the two detection systems, coverslips with bound conjugates were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5) and the phosphatase reaction was developed in this buffer containing 40 mM of nitroblue tetrazolium and 40 mM 5-bromo-4-chloro-3 indolyl phosphate (alternatively, it may be possible to utilize the chromogenic phosphatase substrate p-nitrophenyl phosphate which can be enzymatically cleaved by alkaline phosphatase to yield soluble colored p-nitrophenol). Slides were monitored microscopically for the deposition of a purple reaction product at incorporation sites and the reaction was stopped prior to overdevelopment (5-60 minutes) by immersion in stop buffer (10 mM Tris-HCl, 5 mM EDTA; pH 8.0). Coverslips were air dried and mounted onto slides with Permount for evaluation and photomicroscopy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=C(C2C=CC(N3[N+](C4C=CC([N+]([O-])=O)=CC=4)=NC(C4C=CC=CC=4)=N3)=C(OC)C=2)C=CC=1N1[N+](C2C=CC([N+]([O-])=O)=CC=2)=NC(C2C=CC=CC=2)=N1.P([O-])([O-])(OC1C2C(=CC=C(Br)C=2Cl)NC=1)=O.P([O-])([O-])([O:75][C:76]1[CH:81]=[CH:80][C:79]([N+:82]([O-:84])=[O:83])=[CH:78][CH:77]=1)=O>>[CH:78]1[C:79]([N+:82]([O-:84])=[O:83])=[CH:80][CH:81]=[C:76]([OH:75])[CH:77]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1N2N=C(N=[N+]2C=3C=CC(=CC3)[N+](=O)[O-])C=4C=CC=CC4)C=5C=CC(=C(C5)OC)N6N=C(N=[N+]6C=7C=CC(=CC7)[N+](=O)[O-])C=8C=CC=CC8
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC1=CNC2=CC=C(C(=C12)Cl)Br)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
were rinsed briefly in alkaline buffer (Tris-HCl 100 mM; 100 mM NaLl, 50 mM MgCl2, pH 9.5)
CUSTOM
Type
CUSTOM
Details
the phosphatase reaction

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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